molecular formula C6H13NS B8188617 (3S,5S)-3,5-Dimethyl-thiomorpholine

(3S,5S)-3,5-Dimethyl-thiomorpholine

Cat. No.: B8188617
M. Wt: 131.24 g/mol
InChI Key: BFJTWSMISPCLAO-WDSKDSINSA-N
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Description

(3S,5S)-3,5-Dimethyl-thiomorpholine is a chiral thiomorpholine derivative characterized by the presence of two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-3,5-Dimethyl-thiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a sulfur source, followed by cyclization to form the thiomorpholine ring. The stereochemistry is controlled by using chiral starting materials or chiral catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiomorpholine ring to a more reduced form, such as a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom or the methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thiomorpholines depending on the nucleophile used.

Scientific Research Applications

(3S,5S)-3,5-Dimethyl-thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,5S)-3,5-Dimethyl-thiomorpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfur atom in the thiomorpholine ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence its biological activity.

Comparison with Similar Compounds

    Thiomorpholine: The parent compound without the methyl groups.

    (3R,5R)-3,5-Dimethyl-thiomorpholine: The enantiomer of (3S,5S)-3,5-Dimethyl-thiomorpholine.

    Morpholine: A structurally similar compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3S,5S)-3,5-dimethylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJTWSMISPCLAO-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CSC[C@@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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